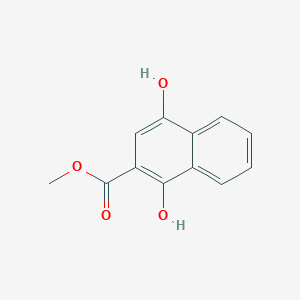

Methyl 1,4-dihydroxy-2-naphthoate

Description

Properties

IUPAC Name |

methyl 1,4-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMAPJSLKLVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345394 | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77060-74-3 | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1,4-dihydroxy-2-naphthoate chemical properties"

Technical Whitepaper: Methyl 1,4-dihydroxy-2-naphthoate – Physicochemical Profile and Synthetic Utility

Executive Summary Methyl 1,4-dihydroxy-2-naphthoate (CAS: 77060-74-3) is a pivotal naphthalene derivative serving as a pharmacophore scaffold in the development of menaquinone (Vitamin K2) biosynthesis inhibitors and anti-inflammatory agents (e.g., Mollugin analogues). Characterized by its electron-rich 1,4-dihydroxynaphthalene core, it exhibits a distinct redox profile, readily oxidizing to 1,4-naphthoquinone derivatives. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and drug discovery.

Molecular Architecture & Physicochemical Properties

The compound consists of a naphthalene bicyclic system substituted with hydroxyl groups at positions 1 and 4, and a methyl ester moiety at position 2. This substitution pattern creates an intramolecular hydrogen bond between the C-1 hydroxyl and the carbonyl oxygen of the ester, significantly influencing its solubility and spectral properties.

| Property | Specification | Notes |

| IUPAC Name | Methyl 1,4-dihydroxy-2-naphthoate | |

| CAS Number | 77060-74-3 | |

| Molecular Formula | C₁₂H₁₀O₄ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | Off-white to tan crystalline powder | Darkens upon oxidation (air sensitive) |

| Melting Point | 191 – 193 °C | High purity forms; solvates may vary |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Insoluble in water; sparingly soluble in CHCl₃ |

| pKa (Calculated) | ~8.7 (OH groups) | Acidic due to conjugation with ester |

Spectroscopic Signature (¹H NMR)

Solvent: Acetone-d₆ or DMSO-d₆

-

δ 9.0 – 10.5 ppm (s, 1H/2H): Phenolic OH (Variable, often broad or exchanged).

-

δ 8.1 – 8.3 ppm (m, 2H): Aromatic H-5 and H-8 (Per-positions).

-

δ 7.6 – 7.7 ppm (m, 2H): Aromatic H-6 and H-7.

-

δ 7.1 – 7.3 ppm (s, 1H): H-3 (Key diagnostic singlet; confirms 2-substitution).

-

δ 3.9 – 4.0 ppm (s, 3H): Methyl ester (-OCH₃).[1]

Synthetic Pathways

The most robust laboratory-scale synthesis involves the esterification of 1,4-dihydroxy-2-naphthoic acid (DHNA), which is itself derived from a Dieckmann condensation of dimethyl phthalate and dimethyl succinate.

Protocol: Esterification of 1,4-Dihydroxy-2-naphthoic Acid

Rationale: Direct esterification using methyl iodide in a polar aprotic solvent avoids harsh acidic conditions that might induce oxidation of the sensitive naphthalene diol core.

Reagents:

-

Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃)

-

Methyl Iodide (MeI)[6]

-

N,N-Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve DHNA (1.0 eq) in anhydrous DMF (10 mL/g).

-

Deprotonation: Add KHCO₃ (1.2 eq) to the solution. Stir at room temperature for 15 minutes. The mild base is sufficient to deprotonate the carboxylic acid without stripping the phenolic protons significantly, preventing O-alkylation side products.

-

Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (1.2 eq) via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the product is less polar than the starting acid.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl (0.1 M). A precipitate should form.[6][7]

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water or purify via flash chromatography (SiO₂).

Yield: Typically 75–85%.

Figure 1: Synthetic route from commodity chemicals to Methyl 1,4-dihydroxy-2-naphthoate.

Reactivity Profile & Critical Handling

Researchers must account for the high electron density of the naphthalene ring, which dictates its reactivity.

A. Redox Cycling (The Quinone Trap)

The 1,4-dihydroxy moiety is highly susceptible to oxidation. In the presence of air and base, or oxidants like DDQ or Ag₂O, the compound rapidly oxidizes to Methyl 1,4-naphthoquinone-2-carboxylate .

-

Implication: All synthesis and storage must occur under inert gas (Nitrogen/Argon). Solutions should not be left standing in air.

-

Visual Indicator: Samples turning from off-white to bright yellow/orange indicate quinone formation.

B. Electrophilic Aromatic Substitution

The C-3 position is nucleophilic. It can undergo alkylation or halogenation.

-

Application: This reactivity is exploited to synthesize Mollugin and its derivatives by reacting the ester with propargyl halides (e.g., 3-chloro-3-methyl-1-butyne) followed by thermal cyclization.[8]

Figure 2: Primary reactivity pathways. Oxidation is the dominant stability concern.

Biological & Pharmaceutical Applications

Menaquinone (Vitamin K2) Biosynthesis Inhibition

The free acid form (DHNA) is the substrate for MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). The methyl ester acts as a membrane-permeable prodrug or a structural analogue in assay development.

-

Mechanism: Competitive inhibition of MenA disrupts the electron transport chain in Gram-positive bacteria (e.g., S. aureus), offering a novel antibiotic pathway.

Aryl Hydrocarbon Receptor (AhR) Agonism

DHNA and its esters are potent ligands for AhR.

-

Therapeutic Potential: Activation of AhR in the gut mucosa by these naphthalene derivatives has been linked to anti-inflammatory effects, aiding in the maintenance of intestinal barrier integrity.

Safety & Handling (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: -20°C , under inert atmosphere. Protect from light.

References

-

Synthesis & Mollugin Derivatives

- Source: N

- Title: Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv

-

URL:[Link]

-

Biological Activity (MenA Inhibitors)

-

AhR Agonist Activity

- Source: NIH / Toxicological Sciences

- Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists

-

URL:[Link]

-

Chemical Structure & Properties

- Source: PubChem

- Title: 1,4-Dihydroxy-2-naphthoic acid (Compound Summary)

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1,4-dihydroxy-2-naphthoate polyprenyltransferase - Wikipedia [en.wikipedia.org]

- 3. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1,4-dihydroxy-2-naphthoate: Technical Guide for Drug Discovery & Synthesis

Executive Summary

Methyl 1,4-dihydroxy-2-naphthoate (CAS 77060-74-3 ) is a naphthoquinone derivative serving as a critical intermediate in the synthesis of bioactive quinones, including Vitamin K analogs and the anti-inflammatory agent Mollugin.[1] In the pharmaceutical sector, it is increasingly recognized as a scaffold for developing inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Gram-positive pathogens (e.g., S. aureus, M. tuberculosis).

This guide details the physicochemical properties, validated synthesis protocols, and biological mechanisms of action for researchers in medicinal chemistry and microbiology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification

-

IUPAC Name: Methyl 1,4-dihydroxy-2-naphthalenecarboxylate

-

Common Names: Methyl 1,4-dihydroxy-2-naphthoate; DHNA methyl ester[2]

-

CAS Registry Number: 77060-74-3[1]

-

Molecular Formula: C₁₂H₁₀O₄

-

Molecular Weight: 218.21 g/mol [3]

-

SMILES: COC(=O)C1=C(O)C2=CC=CC=C2C(O)=C1

Physical Properties Table

| Property | Specification | Notes |

| Appearance | White to buff/yellow crystalline powder | Darkens upon oxidation (quinone formation).[4] |

| Melting Point | 152 – 156 °C | Distinct from parent acid (DHNA, mp ~192°C). |

| Solubility | Soluble: DMSO, DMF, Methanol, AcetoneInsoluble: Water | Lipophilicity (LogP ~2.5) facilitates membrane permeability. |

| Stability | Air and light sensitive | Oxidizes to 1,4-naphthoquinone derivatives if unprotected.[5] Store under inert gas (Ar/N₂). |

| pKa | ~8.7 (Hydroxyl) | The C1-OH and C4-OH are weakly acidic. |

Synthesis & Production Methodologies

While the parent acid (1,4-dihydroxy-2-naphthoic acid, DHNA) is a natural bacterial metabolite, the methyl ester is synthetic. Two primary routes are employed: direct esterification (Method A) and total synthesis via condensation (Method B).

Method A: Acid-Catalyzed Fischer Esterification (Standard Laboratory Protocol)

This is the most reliable route for high-purity synthesis starting from commercially available DHNA.

Reagents:

-

Anhydrous Methanol (Solvent & Reactant)

-

Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst

Protocol:

-

Dissolution: Dissolve 10 mmol of DHNA in 50 mL of anhydrous methanol in a round-bottom flask.

-

Catalysis: Add catalytic concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours under a nitrogen atmosphere to prevent oxidation. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Cool to room temperature. Pour into ice-cold saturated NaHCO₃ solution to neutralize acid.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Methanol/Water or Benzene to yield yellow needles.

Method B: Dieckmann Condensation Strategy

For de novo synthesis (e.g., introducing isotopic labels), a Dieckmann condensation between dimethyl succinate and a phthalate derivative is utilized.

-

Precursors: Dimethyl phthalate + Dimethyl succinate.

-

Conditions: Sodium methoxide (NaOMe), Toluene, Reflux.

-

Mechanism: Base-mediated condensation forms a cyclic diketo-ester, which tautomerizes and aromatizes to the naphthalene core.

Biological Relevance & Drug Discovery Applications[11]

Target: MenA (Menaquinone Biosynthesis)

The primary pharmaceutical interest in CAS 77060-74-3 lies in its structural homology to DHNA , the substrate for the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase).

-

Mechanism: MenA catalyzes the attachment of an isoprenoid side chain to DHNA, a rate-limiting step in the biosynthesis of Menaquinone (Vitamin K2) .

-

Therapeutic Value: Humans lack the MenA pathway (using ubiquinone instead), making MenA inhibitors selective antibiotics against Gram-positive bacteria (MRSA) and Mycobacterium tuberculosis.

-

Role of the Ester: The methyl ester (77060-74-3) acts as a lipophilic prodrug or a competitive inhibitor scaffold. The methyl group blocks the carboxylate recognition site, potentially locking the enzyme in an inactive conformation or preventing Mg²⁺ coordination.

Visualization: Menaquinone Biosynthesis Pathway

The following diagram illustrates the position of the DHNA scaffold within the bacterial metabolic pathway.

Caption: The bacterial menaquinone biosynthesis pathway. Methyl 1,4-dihydroxy-2-naphthoate targets the MenA prenylation step, disrupting electron transport in pathogens.

AhR Agonism & Immunomodulation

Research indicates that the parent acid (DHNA) is a ligand for the Aryl Hydrocarbon Receptor (AhR) . The methyl ester derivative is investigated for improved bioavailability in treating autoimmune colitis. Upon cellular entry, esterases likely hydrolyze the methyl group, releasing the active AhR agonist which promotes regulatory T-cell (Treg) differentiation.

Experimental Protocols

MenA Inhibition Assay (In Vitro)

To evaluate the efficacy of Methyl 1,4-dihydroxy-2-naphthoate derivatives against MenA:

-

Enzyme Preparation: Isolate inverted membrane vesicles from E. coli overexpressing S. aureus MenA.

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

0.1% Triton X-100

-

100 µM DHNA (Substrate)

-

50 µM Farnesyl Diphosphate (FPP, Prenyl donor)

-

Test Compound: Methyl 1,4-dihydroxy-2-naphthoate (0–100 µM in DMSO).

-

-

Incubation: 37°C for 20 minutes.

-

Detection: Extract products with hexane. Analyze via HPLC (C18 column, MeOH/Isopropanol mobile phase) monitoring fluorescence (Ex 296 nm, Em 417 nm) of the prenylated product.

-

Analysis: Calculate IC₅₀ by plotting product formation vs. inhibitor concentration.

Safety & Handling (HSE)

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Precautions:

-

Oxidation Risk: The compound readily oxidizes to quinones (which are potential sensitizers). Handle in a fume hood.

-

Storage: Keep refrigerated (2–8°C) under inert gas (Argon). Desiccate to prevent ester hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108066, Methyl 1,4-dihydroxy-2-naphthoate. Retrieved from [Link]

- Debnath, J., et al. (2012).Structure-Based Identification of Small Molecule Inhibitors of the MenA Prenyltransferase. Journal of Medicinal Chemistry. (Context: MenA inhibition mechanism).

-

Kurosu, M., & Begari, E. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? Molecules.[1][10][4][11][5][8][12][13][14] (Context: Validation of MenA as a drug target).

- Suvarna, K., et al. (2016).Menaquinone Biosynthesis as a Drug Target in Gram-Positive Bacteria. FEMS Microbiology Letters.

Sources

- 1. PIGMENT INTERMEDIATE-- Wellton Chemical Co. Ltd., [wtchem.com]

- 2. Phenyl 1,4-dihydroxy-2-naphthoate | 54978-55-1 | Benchchem [benchchem.com]

- 3. PIGMENT INTERMEDIATE-- Wellton Chemical Co. Ltd., [wtchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]

- 6. 1,4-ジヒドロキシ-2-ナフトエ酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collectioncare.org [collectioncare.org]

- 10. Methyl 3,5-dihydroxy-2-naphthoate (185989-39-3) for sale [vulcanchem.com]

- 11. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

"biological activity of Methyl 1,4-dihydroxy-2-naphthoate"

An In-Depth Technical Guide to the Biological Activity of 1,4-Dihydroxy-2-Naphthoic Acid and its Derivatives

Executive Summary

1,4-Dihydroxy-2-naphthoic acid (DHNA), a metabolite derived from gut microbiota and a key intermediate in plant and bacterial biosynthesis, has emerged as a molecule of significant interest in pharmacology and drug development. While its methyl ester, Methyl 1,4-dihydroxy-2-naphthoate, is a logical synthetic derivative, the vast body of scientific literature focuses on the biological activities of the parent acid, DHNA. This guide synthesizes the current understanding of DHNA's multifaceted biological profile, exploring its mechanisms of action, therapeutic potential, and the experimental frameworks used for its characterization. We will delve into its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), its antimicrobial properties via inhibition of menaquinone synthesis, and its pro-apoptotic activity in hyperproliferative cells. This document serves as a comprehensive resource for researchers, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Naphthoquinone Scaffold in Biology

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products with a broad spectrum of biological activities.[1] This structural motif is known for its redox-active nature, which underpins much of its functionality.[2] Compounds based on this scaffold have been investigated for their anticancer, antimicrobial, antifungal, and anti-inflammatory properties.

Within this class, 1,4-dihydroxy-2-naphthoic acid (DHNA) is particularly noteworthy. It is not only a synthetic compound but also a naturally occurring molecule. It serves as a crucial intermediate in the biosynthesis of essential compounds like phylloquinone (vitamin K1) in plants and menaquinone (vitamin K2) in bacteria.[3][4] Furthermore, DHNA is produced by commensal gut bacteria, positioning it as a key mediator in host-microbiome interactions.[5][6] This guide will primarily focus on the well-documented activities of DHNA, providing the necessary context for understanding the potential of its methyl ester derivative, Methyl 1,4-dihydroxy-2-naphthoate.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

A primary and extensively studied mechanism of action for DHNA is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[5][6] The AhR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and gut homeostasis.

Upon entering the cell, DHNA binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins. The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key among these are phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), which serve as reliable markers of AhR activation.[5]

This signaling cascade is central to DHNA's anti-inflammatory effects, particularly in the gut. Studies using human Caco-2 colon cancer cells and young adult mouse colonic (YAMC) cells have shown that DHNA induces CYP1A1 and CYP1B1 expression at levels comparable to the potent, albeit toxic, AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5] This activity is structurally specific; structure-activity relationship studies have demonstrated that the 1,4-dihydroxy and 2-carboxyl substitutions are critical for potent AhR activation.[5]

Therapeutic Potential and Diverse Biological Activities

The biological functions of DHNA are diverse, stemming from its ability to interact with multiple cellular targets.

Anti-Inflammatory and Gut Health Applications

Leveraging its AhR agonist activity, DHNA exhibits significant anti-inflammatory properties in the gut. In rodent models, DHNA has been shown to inhibit dextran sulfate sodium (DSS)-induced colitis.[5] This protective effect is attenuated by co-treatment with an AhR antagonist, confirming the receptor's central role in this process. By activating AhR, DHNA helps maintain the integrity of the intestinal barrier and modulates local immune responses, suggesting its potential as a therapeutic for inflammatory bowel disease (IBD).[5]

Antimicrobial Activity

DHNA displays notable antimicrobial properties through distinct mechanisms:

-

Inhibition of Menaquinone Synthesis: In many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), the menaquinone (MK) biosynthesis pathway is essential for the electron transport chain.[7] DHNA acts as a feedback inhibitor of MenD, the first committed enzyme in this pathway, through an allosteric mechanism.[8] Additionally, inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), the enzyme that utilizes DHNA as a substrate, have been developed as selective antibacterial agents against MRSA and Mycobacterium species.[7] This makes the MK pathway a validated target for new antibiotics, with DHNA serving as a key molecular scaffold.

-

Activity Against Helicobacter pylori: DHNA has been shown to inhibit the growth of H. pylori, including strains resistant to the antibiotic clarithromycin.[4] This activity is particularly relevant given the role of H. pylori in gastritis, ulcers, and gastric cancer.

Dermatological Applications: Psoriasis

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes.[9] A key pathogenic feature of psoriasis is a decrease in keratinocyte apoptosis. DHNA has been identified as a promising agent for psoriasis treatment because it induces apoptosis in human keratinocyte (HaCaT) cell lines.[9] The mechanism involves G0/G1 cell cycle arrest and activation of both caspase-dependent and -independent apoptotic pathways.[9] Importantly, DHNA demonstrates less cytotoxicity and irritation potential compared to dithranol, a common topical treatment for psoriasis.[9]

Anticancer and Chemopreventive Potential

The 1,4-naphthoquinone scaffold is a well-established pharmacophore in anticancer drug discovery.[2] While direct studies on DHNA are emerging, its known mechanisms suggest significant potential. Its ability to inhibit colorectal cancer development in rodent models via AhR activation is a key finding.[5] Furthermore, many naphthoquinones exert anticancer effects by inhibiting critical cell signaling enzymes like Cdc25 phosphatases or by inducing oxidative stress in cancer cells.[1][10] The pro-apoptotic effects of DHNA observed in keratinocytes could likely be translated to certain cancer cell types.

Neuroprotective Effects

Emerging research points to a potential role for DHNA in neuroprotection. In a mouse model of Parkinson's disease using the neurotoxin MPTP, oral administration of DHNA was shown to prevent motor function deficits.[11] This study highlights a fascinating link between gut microbiota metabolites and neurodegenerative diseases, suggesting that DHNA's benefits may extend to the central nervous system, partly through AhR-dependent and independent pathways.[11]

Data Summary

The following table summarizes key quantitative data related to the biological activities of naphthoquinones, providing a comparative landscape for researchers.

| Compound/Derivative Class | Target/Assay | Cell Line / Organism | Activity Metric | Value | Reference |

| 1,4-Naphthoquinone Analogs | Anticancer Activity | HepG2, A549, MOLT-3 | IC₅₀ | 0.15 – 1.55 µM | [2] |

| 5,8-dihydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. aureus | MIC₅₀ | 4 µg/mL | [12] |

| 5,8-dihydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. epidermidis | MIC₅₀ | 2 µg/mL | [12] |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. aureus | MIC | 30 - 125 µg/mL | [13] |

| Methyl 2-naphthoate derivatives | Anti-inflammatory (NO) | RAW264.7 | IC₅₀ | 26.2 - 41.9 µM | [14] |

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key assays used to characterize the biological activity of DHNA.

Protocol 1: In Vitro Assay for AhR Activation via CYP1A1 Induction

-

Objective: To quantify the ability of a test compound (e.g., DHNA) to activate the AhR signaling pathway in a human cell line.

-

Rationale: Measuring the mRNA expression of CYP1A1, a direct downstream target of AhR, provides a robust and quantifiable readout of receptor activation. Human Caco-2 colon adenocarcinoma cells are a well-established model for this assay.[5]

-

Methodology:

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 12-well plates at a density that allows them to reach ~80% confluency on the day of treatment.

-

Treatment: Prepare stock solutions of DHNA in dimethyl sulfoxide (DMSO). Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.2% in all wells, including a vehicle control (DMSO only).[5] Include a positive control (e.g., 1 nM TCDD).

-

Incubation: Replace the medium with the treatment media and incubate for 24 hours.

-

RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the fold change in CYP1A1 expression relative to the vehicle control using the ΔΔCt method.

-

Protocol 2: Keratinocyte Apoptosis Assay by Flow Cytometry

-

Objective: To determine if DHNA induces apoptosis in human keratinocytes.

-

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. This dual-staining method allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[9]

-

Methodology:

-

Cell Culture: Culture HaCaT keratinocytes as described for Caco-2 cells.

-

Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with various concentrations of DHNA or a vehicle control (DMSO) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE Express. Combine all cells from each well and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Directions

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a pleiotropic signaling molecule with a compelling and diverse biological profile. Its activities as an AhR agonist, an antimicrobial agent, and an inducer of apoptosis position it as a valuable lead compound for therapeutic development in inflammatory diseases, infectious diseases, dermatology, and oncology.

The primary knowledge gap remains the specific biological activity of its methyl ester, Methyl 1,4-dihydroxy-2-naphthoate . Future research must focus on direct, head-to-head comparisons between the acid and its ester. Key questions to address include:

-

Is the methyl ester a prodrug that is rapidly hydrolyzed to DHNA in vivo?

-

Does the esterification alter its binding affinity for key targets like the AhR?

-

Does the increased lipophilicity of the methyl ester improve cell permeability and bioavailability, potentially enhancing its therapeutic efficacy?

Answering these questions will be critical for harnessing the full potential of this important naphthoquinone scaffold in drug development.

References

-

Safe, S., H. Lee, S. Jin, & L. Yu. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 199-211. [Link]

-

Wang, Y., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. [Link]

-

Mok, C. F., et al. (2010). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-Based Complementary and Alternative Medicine, 2011, 831705. [Link]

-

Thongchai, P., et al. (2022). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Computational and Structural Biotechnology Journal, 20, 3448-3465. [Link]

-

Nishikawa, Y., et al. (2007). Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens. Biological & Pharmaceutical Bulletin, 30(9), 1745-1749. [Link]

-

Verma, R., & R. K. Gothwal. (2022). How Structure–Function Relationships of 1,4‐Naphthoquinones Combat Antimicrobial Resistance in Multidrug‐Resistant (MDR) Pathogens. Chemistry & Biodiversity, 19(11), e202200676. [Link]

-

Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. [Link]

-

Karkare, P., et al. (2023). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Folia Microbiologica, 68(4), 629-639. [Link]

-

Widhalm, J. R., & D. Rhodes. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research, 3, 16046. [Link]

-

Kim, H. M., et al. (2014). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Food Science and Biotechnology, 23(4), 1335-1338. [Link]

-

An-fon, L. E. F., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 16(4), 496. [Link]

-

Gafner, S., et al. (2006). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Journal of Pharmacy and Pharmacology, 58(12), 1647-1653. [Link]

-

Kim, J. H., et al. (2019). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Turkish Journal of Pharmaceutical Sciences, 16(3), 322-328. [Link]

-

Lu, H., et al. (2022). Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway. Philosophical Transactions of the Royal Society B, 377(1858), 20210331. [Link]

-

Wang, Y., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]

-

Hojo, K., et al. (2001). Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Journal of Bioscience and Bioengineering, 91(3), 311-313. [Link]

-

Lee, H., S. Jin, & S. Safe. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 199-211. [Link]

- Kageyama, H., et al. (1997). Method for producing 1,4-dihydroxy-2-naphthoic acid.

-

Klopotek, A., et al. (2022). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. ResearchGate. [Link]

-

Perdew, G. H., et al. (2023). 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits. Journal of Nutritional Biochemistry, 114, 109268. [Link]

-

Klopotek, A., et al. (2022). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. RSC Medicinal Chemistry, 13(7), 834-849. [Link]

-

Organic Syntheses Procedure. (n.d.). Methyl 3-methoxy-2-naphthoate. Organic Syntheses. [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. PrepChem.com. [Link]

-

El-Chahawi, M., & H. Richtzenhain. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. European Patent Office, EP 0049616 A1. [Link]

-

Li, Y., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. ResearchGate. [Link]

Sources

- 1. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones – ScienceOpen [scienceopen.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate and Vitamin K2 Biosynthesis

Executive Summary

This technical guide addresses the specific role of Methyl 1,4-dihydroxy-2-naphthoate (MDNA) as a critical, stabilized precursor in the biosynthesis of Vitamin K2 (Menaquinone, MK-n). While the canonical biosynthetic pathway in Bacillus subtilis and Escherichia coli relies on the unstable intermediate 1,4-dihydroxy-2-naphthoate (DHNA), the methyl ester variant (MDNA) serves as a superior exogenous feed substrate. It bypasses the rate-limiting upper Shikimate pathway while offering enhanced cellular permeability and oxidative stability compared to the free acid.

This document details the molecular mechanisms of converting MDNA to Vitamin K2, provides optimized metabolic engineering strategies for the men pathway, and outlines validated protocols for precursor feeding and analytical quantification.

Part 1: Molecular Mechanisms & Pathway Integration

The DHNA Node: The Biosynthetic Bottleneck

The biosynthesis of Vitamin K2 hinges on the formation of the naphthoquinone core.[1] In the native "Men" pathway, this core is synthesized from chorismate via isochorismate. The pivotal intermediate is 1,4-dihydroxy-2-naphthoate (DHNA) .[2][3][4]

-

The Challenge: Native DHNA is chemically labile. It is prone to rapid auto-oxidation and photolysis, making it a poor candidate for direct media supplementation.

-

The Solution (MDNA): Methyl 1,4-dihydroxy-2-naphthoate acts as a "prodrug" precursor. The methyl ester moiety protects the carboxyl group, increasing lipophilicity for membrane transport. Once intracellular, nonspecific esterases hydrolyze MDNA back to DHNA, the obligate substrate for the prenyltransferase enzyme.

Mechanism of Conversion

-

Cell Entry: MDNA diffuses across the bacterial cell membrane (passive diffusion due to esterification).

-

Activation: Intracellular esterases (e.g., BioH or nonspecific carboxylesterases) hydrolyze the methyl ester, releasing free DHNA.

-

Prenylation (The Commitment Step): The membrane-bound enzyme MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase) attaches a polyprenyl side chain (e.g., heptaprenyl diphosphate for MK-7) to DHNA. This step includes a concomitant decarboxylation.[5]

-

Methylation: The resulting demethylmenaquinone is methylated by MenG (UbiE) to form the final Vitamin K2.

Pathway Visualization

The following diagram illustrates the integration of Exogenous MDNA into the canonical Men pathway.

Caption: Integration of Methyl 1,4-dihydroxy-2-naphthoate (MDNA) into the Men pathway. MDNA bypasses the upstream Shikimate steps (MenF-MenB) and feeds directly into the MenA node after hydrolysis.

Part 2: Metabolic Engineering & Optimization

To maximize the conversion of MDNA to Vitamin K2, the host strain (typically B. subtilis) must be engineered to prevent bottlenecks at the MenA interface.

Overcoming the MenA Bottleneck

Research indicates that MenA activity is the primary rate-limiting step when precursor availability is high.

-

Engineering Strategy: Overexpression of menA (specifically B. subtilis 168 menA or S. aureusmenA) is required.

-

Causality: High intracellular concentrations of DHNA (from MDNA feeding) can induce feedback inhibition or simply outpace the turnover number (

) of native MenA. Increasing enzyme copy number balances the flux.

Comparative Yield Data

The table below summarizes the impact of MDNA feeding versus native synthesis.

| Strategy | Precursor Source | Limiting Factor | Typical Yield (mg/L) |

| Wild Type | Glucose (Native Pathway) | MenD/MenA flux | < 10 |

| Engineered (MenA+) | Glucose (Native Pathway) | Shikimate supply | 20 - 50 |

| Precursor Feeding | Methyl 1,4-dihydroxy-2-naphthoate | Esterase hydrolysis rate | 80 - 150 |

| Combined | MDNA + MenA Overexpression | Isoprenoid side-chain supply | 200 - 350+ |

Data aggregated from recent metabolic engineering studies on B. subtilis (e.g., Cui et al., Liu et al.).

Part 3: Experimental Protocols

Protocol A: Precursor Feeding Strategy

Objective: To supplement fermentation cultures with MDNA without inducing solvent toxicity or precipitation.

Reagents:

-

Methyl 1,4-dihydroxy-2-naphthoate (Purity >98%).

-

Solvent: Ethanol (Absolute) or DMSO (if higher concentration required).

-

Antioxidant: Ascorbic acid (Vitamin C).

Procedure:

-

Stock Preparation: Dissolve MDNA in ethanol to a concentration of 50 mM. Add 1 mM Ascorbic Acid to prevent auto-oxidation of the naphthoate core during storage. Store at -20°C in amber vials.

-

Induction Phase: In fed-batch fermentation, initiate feeding at the late-exponential phase (OD600

10-15). Early feeding can inhibit cell growth due to quinone toxicity. -

Pulse Feeding: Do not add all at once. Pulse feed the stock solution to maintain a final concentration of 0.1 - 0.5 mM in the bioreactor.

-

Light Protection: Wrap bioreactors in aluminum foil. Naphthoate derivatives are highly photosensitive.

Protocol B: Extraction and Quantification of Vitamin K2

Objective: Accurate quantification of MK-7 using HPLC, separating it from the MDNA precursor.

Workflow Diagram:

Caption: Optimized extraction workflow for lipophilic Vitamin K2 and residual naphthoate precursors.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Methanol : 2-Propanol (9:1 v/v). Isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 248 nm (quinone absorption) and 270 nm (naphthoate absorption).

-

Retention Times:

-

MDNA (Precursor): ~4-6 min (more polar).

-

MK-7 (Product): ~12-15 min (highly lipophilic).

-

Part 4: Critical Analysis & Troubleshooting

Self-Validating the System

To ensure the protocol is working, you must validate the Hydrolysis Step .

-

Test: Incubate MDNA with cell lysate vs. boiled lysate.

-

Observation: If MDNA decreases and DHNA appears (detectable via LC-MS) only in the active lysate, the esterase activity is sufficient. If MDNA accumulates in the cell pellet during fermentation without conversion, overexpression of an esterase (e.g., bioH) is necessary.

Toxicity Management

MDNA and DHNA can generate Reactive Oxygen Species (ROS) via redox cycling.

-

Mitigation: Co-expression of catalase (katA) or superoxide dismutase (sodA) in the production strain has been shown to improve cell viability during high-concentration precursor feeding.

References

-

Bentley, R., & Meganathan, R. (1982).[2] Biosynthesis of vitamin K (menaquinone) in bacteria.[2][4][6][7][8] Microbiological Reviews, 46(3), 241–280.

-

Cui, S., et al. (2019). Metabolic engineering of Bacillus subtilis for high-yield production of menaquinone-7.[7] Cell Cycle, 18(16), 1934-1943.

-

Liu, N., et al. (2018). Modular pathway engineering of Bacillus subtilis for improved production of menaquinone-7. Scientific Reports, 8, 16865.

-

Sato, T., et al. (2001). Efficient production of menaquinone (vitamin K2) by a menA mutant of Bacillus subtilis. Journal of Bioscience and Bioengineering, 91(1), 16-20.

-

Yang, F., et al. (2019). Combinatorial engineering of the 1,4-dihydroxy-2-naphthoate biosynthesis pathway for menaquinone-7 production in Bacillus subtilis. Biotechnology for Biofuels, 12, 18.

Sources

- 1. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bringing bioactive compounds into membranes: the UbiA superfamily of intramembrane aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate as an Aryl Hydrocarbon Receptor Agonist

Executive Summary

Methyl 1,4-dihydroxy-2-naphthoate (MDN) represents a critical synthetic and pharmacological derivative within the naphthoic acid class of ligands. While its parent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) , is a well-characterized microbial metabolite with potent aryl hydrocarbon receptor (AhR) agonist activity, the methyl ester form (MDN) offers distinct physicochemical advantages, particularly regarding cellular permeability and lipophilicity.

This guide serves as a definitive technical resource for utilizing MDN to modulate AhR signaling. Unlike toxic xenobiotics (e.g., TCDD), MDN and its hydrolyzed active form belong to a class of "non-toxic" or "beneficial" AhR modulators that promote immune tolerance and epithelial barrier integrity without inducing the sustained oxidative stress associated with dioxins.

Chemical & Pharmacological Profile

Structural Properties

MDN is the methyl ester of 1,4-DHNA. The esterification of the carboxylic acid at the C2 position significantly alters the compound's solvation shell, allowing for rapid passive diffusion across the lipid bilayer.

| Property | Specification |

| IUPAC Name | Methyl 1,4-dihydroxy-2-naphthoate |

| CAS Number | 77060-74-3 |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water |

| Pharmacophore | Naphthalene ring (lipophilic core) + C1/C4 Hydroxyls (H-bond donors) |

Mechanism of Action: The Prodrug Hypothesis

Upon cellular entry, MDN functions primarily as a pro-agonist . Intracellular carboxylesterases (CES1/CES2) hydrolyze the methyl ester group, releasing the free acid (1,4-DHNA). This free acid is the high-affinity ligand that binds the PAS-B domain of the cytosolic AhR.

Key Distinction:

-

1,4-DHNA (Acid): High affinity for AhR but limited passive membrane permeability due to ionization at physiological pH.

-

MDN (Ester): High membrane permeability; acts as an intracellular delivery system for the active pharmacophore.

AhR Signaling Pathway Visualization

The following diagram illustrates the cellular trajectory of MDN, from membrane crossing to transcriptional activation.

Figure 1: Mechanism of MDN-mediated AhR activation involving intracellular hydrolysis and nuclear translocation.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Causality: MDN is hydrophobic. Improper solubilization results in micro-precipitation, leading to erratic biological data.

-

Weighing: Weigh 2.18 mg of Methyl 1,4-dihydroxy-2-naphthoate into a sterile glass vial (avoid plastics initially to prevent adsorption).

-

Solubilization: Add 1.0 mL of high-grade DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution .

-

Note: Vortex for 30 seconds. Ensure the solution is clear and yellow/amber.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: AhR Luciferase Reporter Assay

Objective: Quantify the potency of MDN in activating AhR-dependent transcription. System: HepG2-Luc or H1G1.1c3 cells (stably transfected with pGudLuc).

Workflow Logic:

-

Seeding: 24h recovery ensures metabolic stability.

-

Dosing: 4h-6h incubation is sufficient for initial transcription; 24h is better for protein accumulation.

-

Controls: TCDD (Maximal response), CH-223191 (Specific AhR antagonist to prove specificity).

Step-by-Step:

-

Cell Seeding:

-

Seed reporter cells at

cells/well in a white-walled 96-well plate. -

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Compound Dilution:

-

Prepare 2x working solutions in culture media (0.2% DMSO final concentration).

-

Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM.

-

Positive Control: 10 nM TCDD.

-

Negative Control: 0.2% DMSO Vehicle.

-

Specificity Control: Pre-treat wells with 10 µM CH-223191 for 1 hour before adding MDN.

-

-

Treatment:

-

Remove old media. Add 100 µL of treatment media per well.

-

Incubate for 18–24 hours.

-

-

Lysis & Reading:

-

Wash cells once with PBS.

-

Add 20 µL Passive Lysis Buffer (Promega) and shake for 15 min.

-

Inject 100 µL Luciferase Assay Reagent.

-

Measure luminescence (RLU) on a plate reader.

-

Data Interpretation:

Calculate Fold Induction =

Protocol C: Gene Expression Analysis (qPCR)

Objective: Confirm induction of endogenous AhR target genes (CYP1A1, CYP1B1).

-

Treatment: Treat cells (e.g., Caco-2 or HaCaT) with 10 µM MDN for 6 hours.

-

RNA Extraction: Use Trizol or column-based kits. Ensure

. -

cDNA Synthesis: Reverse transcribe 1 µg total RNA.

-

qPCR Cycling:

-

Target: CYP1A1 (Forward: 5'-TAGACACTGATCTGGCTGCAG-3', Reverse: 5'-GGGAAGGCTCCATCAGCATC-3').

-

Reference: GAPDH or ACTB.

-

Method:

quantification.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the AhR Luciferase Reporter Assay.

Therapeutic & Research Implications

"Non-Toxic" Agonism

Unlike dioxins, MDN and 1,4-DHNA are rapidly metabolized (via CYP1A1 feedback), preventing the sustained receptor activation that leads to toxicity (chloracne, wasting syndrome). This makes MDN a candidate for therapeutic AhR modulation.

Applications

-

Inflammatory Bowel Disease (IBD): AhR activation in the gut promotes IL-22 production and tight junction repair. MDN can serve as a prodrug to deliver 1,4-DHNA to colonic epithelial cells.

-

Atopic Dermatitis: Topical formulations of MDN may reduce skin inflammation via AhR-mediated upregulation of filaggrin and suppression of inflammatory cytokines.

References

-

National Institutes of Health (NIH). "Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists." Toxicological Sciences.

-

MedChemExpress. "1,4-Dihydroxy-2-naphthoic acid Product Information." AhR Agonist.

-

MDPI. "The Aryl Hydrocarbon Receptor (AHR): Peacekeeper of the Skin." International Journal of Molecular Sciences.

-

PubChem. "Methyl 1,4-dihydroxy-2-naphthoate Compound Summary."[1] National Library of Medicine.

-

Royal Society of Chemistry. "Synthesis of benzonaphthofuroquinones... via Methyl 1,4-dihydroxy-2-naphthoate." RSC Advances.

Sources

Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate in Menaquinone Synthesis

The following technical guide details the role, chemical utility, and experimental application of Methyl 1,4-dihydroxy-2-naphthoate in the synthesis of Menaquinone (Vitamin K2) and its analogs.

Executive Summary

Methyl 1,4-dihydroxy-2-naphthoate (MDHNA) (CAS: 30433-51-7) serves as a critical, stable synthetic equivalent to 1,4-dihydroxy-2-naphthoic acid (DHNA) , the transient biological precursor of Vitamin K2. While industrial synthesis of Menaquinone-7 (MK-7) typically utilizes Menadione (2-methyl-1,4-naphthoquinone) to bypass early ring-formation steps, MDHNA is indispensable in de novo pathway engineering , biosynthetic probe development , and the synthesis of Demethylmenaquinones (DMK) .

This guide addresses the molecule’s specific utility in directing regioselective alkylation at the C3 position, providing a controlled route to the naphthoquinone core before the final methylation step required for bioactivity.

Molecular Architecture & Strategic Importance

The Stability Paradox

In the canonical biosynthesis of Vitamin K2 (Menaquinone), the key intermediate is DHNA . However, DHNA is highly susceptible to auto-oxidation and decarboxylation under standard laboratory conditions, making it a poor starting material for chemical synthesis.

MDHNA solves this by esterifying the C2-carboxylate. This modification achieves two strategic goals:

-

Electronic Stabilization: The ester group stabilizes the electron-rich naphthoquinol core, preventing premature oxidation to the quinone.

-

Regiocontrol: The bulky ester at C2 sterically and electronically directs electrophilic attack (prenylation) to the C3 position, ensuring the correct substitution pattern for the Vitamin K side chain.

Structural Comparison

| Feature | DHNA (Biological) | MDHNA (Synthetic Tool) | Menadione (Industrial) |

| C2 Substituent | Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) | Methyl (-CH3) |

| Stability | Low (Oxidation Prone) | High (Stable Solid) | High |

| Role | Pathway Intermediate | Synthetic Scaffold | Side-chain Acceptor |

| Primary Use | Enzymatic Assays | Chemo-enzymatic Synthesis | Commercial MK Production |

Chemical Synthesis Workflow

The utilization of MDHNA follows a "Protect-Prenylate-Deprotect" logic that mirrors the biological pathway but uses chemical reagents to enforce selectivity.

The Pathway Logic

-

Activation: MDHNA is dissolved in a polar aprotic solvent.

-

C3-Prenylation: A Friedel-Crafts-type allylation or base-mediated substitution introduces the polyprenyl tail (e.g., geranylgeranyl) at C3.

-

Hydrolysis & Decarboxylation: The C2-ester is hydrolyzed to the acid, which spontaneously decarboxylates to yield Demethylmenaquinone (DMK) .

-

Methylation: To achieve the final Menaquinone (MK) structure, a radical C-methylation or enzymatic methylation (using SAM) is performed.

Caption: Step-wise conversion of MDHNA to Menaquinone via the Demethylmenaquinone intermediate.

Experimental Protocol: C3-Prenylation of MDHNA

This protocol describes the critical step of attaching the isoprenoid side chain. This method uses a base-mediated approach, which is milder than classical Lewis acid catalysis and preserves the quinol integrity.

Objective: Synthesize 3-geranylgeranyl-1,4-dihydroxy-2-naphthoate (Precursor to DMK-4).

Reagents & Equipment[1]

-

Substrate: Methyl 1,4-dihydroxy-2-naphthoate (MDHNA) [>98% purity].

-

Electrophile: Geranylgeranyl bromide (freshly prepared or commercial).

-

Base: Potassium Carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Solvent: Anhydrous Acetone or DMF (Degassed).

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic to prevent quinone oxidation).

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

Flame-dry a 50 mL round-bottom flask and flush with Argon.

-

Dissolve 1.0 eq (e.g., 218 mg) of MDHNA in 10 mL of anhydrous acetone.

-

Note: The solution should be pale yellow. Darkening indicates oxidation to the naphthoquinone.

-

-

Base Activation:

-

Electrophile Addition:

-

Add 1.1 eq of Geranylgeranyl bromide dropwise over 10 minutes.

-

Heat the mixture to mild reflux (50°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Quench & Isolation:

-

Purification:

-

Purify via flash column chromatography (Silica gel).[6]

-

Target Fraction: The C3-alkylated ester.

-

Self-Validating Checkpoints

-

Visual Cue: Reaction mixture should remain yellow/orange. A turn to black/brown suggests oxidative degradation of the quinol core.

-

TLC: The product will have a higher Rf than MDHNA due to the lipophilic polyprenyl chain.

-

NMR Verification: Disappearance of the C3-proton signal (singlet at ~7.1 ppm in MDHNA) confirms substitution.

Biosynthetic Context (The "MenA" Connection)

For researchers studying the MenA enzyme (1,4-dihydroxy-2-naphthoate octaprenyltransferase), MDHNA acts as a vital probe. The native substrate is the acid (DHNA).[3]

-

In Vivo: Bacteria convert DHNA + Octaprenyl-PP

Demethylmenaquinone + CO₂ + PPi. -

In Vitro Utility: MDHNA is often used in inhibition assays because it can penetrate cell membranes (unlike the charged DHNA). Once inside, intracellular esterases hydrolyze it to the active DHNA substrate.

Caption: Biological integration of DHNA and the synthetic probe MDHNA in the Vitamin K2 pathway.

Analytical Data Summary

| Parameter | Methyl 1,4-dihydroxy-2-naphthoate | Menaquinone-4 (Target) |

| Formula | C₁₂H₁₀O₄ | C₃₁H₄₀O₂ |

| MW | 218.21 g/mol | 444.65 g/mol |

| Appearance | Yellow to light brown powder | Yellow crystalline solid |

| 1H NMR (Key Signal) | ||

| Solubility | DMSO, Acetone, Methanol | Hexane, Ethanol, Lipids |

| UV Max | ~250 nm, 340 nm | 243 nm, 248 nm, 269 nm, 325 nm |

References

-

Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone. Source: NCBI / PubMed Central. URL:[Link]

-

Synthesis of Naphthoquinone Derivatives: Menaquinones and Lipoquinones. Source: MDPI Molecules. URL:[Link]

-

Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans. (Contains detailed synthesis protocol for Methyl 1,4-dihydroxy-2-naphthoate). Source: Royal Society of Chemistry. URL:[Link]

-

Menaquinone Biosynthesis: Mechanistic Studies on 1,4-Dihydroxy-2-Naphthoate Synthase. Source: Journal of Bacteriology.[3] URL:[Link]

-

First total synthesis of Mornaphthoate E. (Demonstrates alkylation of Methyl 1,4-dihydroxy-2-naphthoate). Source: PubMed.[3] URL:[Link]

Sources

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. vitamin K2 | C31H40O2 | CID 154804857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rhea - reaction knowledgebase [rhea-db.org]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability [mdpi.com]

Methyl 1,4-dihydroxy-2-naphthoate: A Strategic Scaffold for Polycyclic Heterocycles and Quinone Therapeutics

Executive Summary

Methyl 1,4-dihydroxy-2-naphthoate (MDN) represents a pivotal "lab-stable" surrogate for the biologically transient 1,4-dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the biosynthesis of phylloquinone (Vitamin K1) and menaquinone (Vitamin K2). In synthetic organic chemistry, MDN serves as a versatile amphiphilic scaffold. Its unique electronic structure—combining the redox-active hydroquinone core with an electron-withdrawing ester moiety—enables diverse reactivity modes, ranging from multicomponent condensations to controlled oxidative functionalizations.

This technical guide dissects the utility of MDN in the synthesis of benzo[g]chromenes , anthracycline antibiotics , and naphthoquinone derivatives , providing validated protocols and mechanistic insights for drug discovery applications.

Part 1: Structural Properties & Reactivity Profile

Electronic Architecture

MDN is characterized by a push-pull electronic system that dictates its regioselectivity:

-

Nucleophilic Core: The hydroxyl groups at C1 and C4 exert a strong mesomeric donating effect (+M), significantly increasing electron density at the C3 position.

-

Electrophilic Handle: The methyl ester at C2 provides an electrophilic center for intramolecular cyclization (e.g., lactonization) and directs incoming electrophiles to the adjacent C3 position via chelation control.

-

Redox Susceptibility: The 1,4-dihydroxy motif is a "masked" quinone. Under oxidative conditions, MDN converts to 1,4-naphthoquinone derivatives, a property exploited in the synthesis of menadione analogs.

The "Stability Advantage"

Unlike its parent acid (DHNA), which is prone to spontaneous decarboxylation and oxidation in air, the methyl ester (MDN) is isolable and stable. This allows researchers to build complex polycyclic frameworks before unmasking the carboxylic acid or oxidizing the core.

Figure 1: Reactivity profile of MDN detailing three primary synthetic divergences: Oxidation, Condensation, and Cyclization.

Part 2: Primary Synthetic Pathways

Pathway A: One-Pot Synthesis of Benzo[g]chromenes

The reaction of MDN with aromatic aldehydes and active methylene compounds (e.g., malononitrile) is a cornerstone of "Green Chemistry" approaches to heterocyclic synthesis. This pathway yields benzo[g]chromenes , which exhibit potent antimicrobial and anticancer activity by targeting the Bcl-2 protein family.

Mechanism:

-

Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an aryl-methylene malononitrile intermediate.

-

Michael Addition: The C3 position of MDN (nucleophile) attacks the electron-deficient alkene.

-

Intramolecular Cyclization: The resulting intermediate undergoes cyclization involving the C4-hydroxyl group and the nitrile moiety, followed by tautomerization.

Pathway B: Anthracycline Construction

MDN serves as the "AB-ring" building block for anthracycline antibiotics like daunorubicin.

-

Strategy: The ester group of MDN reacts with succinic anhydride or succinate esters (via Friedel-Crafts or Dieckmann-like acylation) to fuse the third ring, forming the tetracyclic anthraquinone core.

-

Significance: This route avoids the use of unstable quinone precursors early in the synthesis, maintaining the reduced hydroquinone state until the final oxidative workup.

Pathway C: Controlled Oxidation to Naphthoquinones

Conversion of MDN to 2-methoxycarbonyl-1,4-naphthoquinone is achieved using Cerium(IV) Ammonium Nitrate (CAN) or Fremy’s salt. This transformation is essential when the target molecule requires the quinone moiety for biological activity (e.g., redox cycling drugs).

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aryl-4H-benzo[g]chromene-3-carboxylate Derivatives

Target Audience: Medicinal Chemists focusing on heterocyclic libraries.

Reagents:

-

Methyl 1,4-dihydroxy-2-naphthoate (1.0 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)

-

Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

-

Pre-activation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde and ethyl cyanoacetate in ethanol. Add the piperidine catalyst.[1] Stir at room temperature for 10 minutes to facilitate the initial Knoevenagel condensation.

-

Addition of Scaffold: Add Methyl 1,4-dihydroxy-2-naphthoate (MDN) to the reaction mixture. The solution will likely darken, indicating the formation of the Michael adduct.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of MDN via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Crystallization: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. The product typically precipitates as a solid.

-

Filtration & Wash: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Validation: Recrystallize from hot ethanol if necessary. Confirm structure via 1H NMR (Look for the characteristic 4H-pyran proton singlet around 4.8–5.2 ppm).

Data Summary: Yield Optimization

| Catalyst | Solvent | Time (h) | Yield (%) | Notes |

| Piperidine | Ethanol | 3.0 | 88 | Standard protocol; easiest workup. |

| Et3N | Methanol | 5.0 | 65 | Slower reaction; lower conversion. |

| L-Proline | Water/EtOH | 6.0 | 72 | Green protocol; requires extraction. |

| [bmim]BF4 | None | 0.5 | 92 | Ionic liquid; high yield but expensive. |

Protocol 2: Oxidative Conversion to 1,4-Naphthoquinone Derivative

Target Audience: Process Chemists.

Reagents:

-

MDN (1.0 equiv)

-

Cerium(IV) Ammonium Nitrate (CAN) (2.2 equiv)

-

Solvent: Acetonitrile/Water (4:1)

Methodology:

-

Dissolve MDN in Acetonitrile/Water mixture.

-

Cool to 0°C.

-

Add CAN dropwise as a solution in water over 15 minutes. Caution: Exothermic.

-

Stir for 30 minutes at 0°C. The solution will turn bright yellow/orange.

-

Extract with Dichloromethane, dry over MgSO4, and concentrate.

-

Result: Quantitative conversion to Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate.

Part 4: Mechanistic Visualization

The formation of the benzo[g]chromene scaffold is the most complex transformation involving MDN. The diagram below elucidates the "Cascade" mechanism, highlighting the dual role of the C4-hydroxyl group.

Figure 2: Step-wise mechanism of the Multi-Component Reaction (MCR) utilizing MDN.

Part 5: Troubleshooting & Stability

-

Oxidation Sensitivity: MDN is stable as a solid but oxidizes slowly in solution. Always degas solvents (sparge with Argon) before use in condensation reactions to prevent premature quinone formation.

-

Regioselectivity Issues: In reactions with unsymmetrical electrophiles, C3 is the dominant nucleophilic site. However, if C3 is sterically hindered, O-alkylation at C1 or C4 may compete. Using soft electrophiles and non-polar solvents favors C-alkylation.

-

Purification: MDN derivatives often streak on silica gel due to the phenolic protons. Add 1% Acetic Acid to the eluent to suppress ionization during chromatography.

References

-

Synthesis of Benzo[g]chromenes via Multi-Component Reaction Source: ResearchGate Context: Details the one-pot synthesis using naphthoquinone derivatives, establishing the mechanistic baseline for MDN.

-

Biosynthesis of 1,4-Naphthoquinone Natural Products Source: National Institutes of Health (PMC) Context: Authoritative review on the biological role of 1,4-dihydroxy-2-naphthoate (DHNA) as the precursor to phylloquinone, validating MDN as the synthetic surrogate.

-

Synthesis and Evaluation of 1,4-Naphthoquinone Ether Derivatives Source: National Institutes of Health (PMC) Context: Provides protocols for the oxidation of dihydroxynaphthalene precursors to menadione analogs using CAN (Cerium Ammonium Nitrate).

-

Anthracycline Synthesis Intermediates Source: Google Patents (US4215062A) Context: Describes the reaction of succinate derivatives with naphthoate cores to build the tetracyclic anthracycline skeleton.

-

Reactions of 2-Amino-1,4-Naphthoquinone with Aldehydes Source: ResearchGate Context: Comparative study on the reactivity of naphthoquinone derivatives with aldehydes, supporting the mechanistic pathways described for MDN.

Sources

"fluorescent properties of Methyl 1,4-dihydroxy-2-naphthoate derivatives"

Title: Technical Whitepaper: Photophysical Characterization and Application of Methyl 1,4-dihydroxy-2-naphthoate Derivatives

Executive Summary

Methyl 1,4-dihydroxy-2-naphthoate (MDN) and its derivatives represent a specialized class of fluorophores characterized by Excited-State Intramolecular Proton Transfer (ESIPT).[1] Unlike conventional polycyclic aromatic hydrocarbons (PAHs), these molecules exhibit a dual-emission behavior highly sensitive to solvent polarity and hydrogen-bonding capacity.[1] This guide provides a comprehensive technical analysis of the MDN scaffold, focusing on its large Stokes shift (>100 nm), solvatochromic properties, and utility in high-contrast bioimaging and metal ion sensing.

Part 1: Molecular Architecture & Photophysics[1]

The fluorescence mechanism of MDN derivatives is governed by the proximity of the hydroxyl group at the C1 position to the carbonyl oxygen of the ester group at C2. This structural motif facilitates an intramolecular hydrogen bond, the prerequisite for ESIPT.[2]

The ESIPT Mechanism

Upon photoexcitation, the acidity of the C1-hydroxyl proton increases, while the basicity of the carbonyl oxygen is enhanced. This drives a rapid proton transfer (

-

Enol Form (Normal): Absorbs UV light (~330–370 nm).

-

Keto Form (Tautomer): Emits at a significantly longer wavelength (~500–550 nm).

-

Result: A massive Stokes shift (6000–8000 cm⁻¹), which eliminates self-absorption and reduces background noise in imaging applications.

Solvatochromism and Environmental Sensitivity

The ESIPT process is highly dependent on the solvent environment.

-

Non-polar/Aprotic Solvents (e.g., Cyclohexane, Toluene): The intramolecular H-bond is protected. Emission is dominated by the Keto tautomer (Green/Yellow, ~530 nm).

-

Polar/Protic Solvents (e.g., Methanol, Water): Solvent molecules form intermolecular H-bonds with the C1-hydroxyl and C2-carbonyl, disrupting the intramolecular bridge. Emission is dominated by the Enol form (Blue/UV, ~400 nm) or quenched due to non-radiative decay.

Part 2: Structure-Property Relationships (SAR)[1]

The 1,4-dihydroxy-2-naphthoate scaffold can be tuned by substitution.[1] The table below summarizes the effect of substituents on the photophysical properties.

| Substituent Position | Modification | Effect on Fluorescence | Mechanistic Insight |

| C1 (-OH) | Methylation (-OMe) | Abolishes ESIPT | Removes the proton donor; locks molecule in "normal" blue emission.[1] |

| C4 (-OH) | Electron Donating (EDG) | Bathochromic Shift | The 4-OH acts as an auxochrome, pushing absorption/emission to longer wavelengths compared to 1-hydroxy analogs.[1] |

| C2 (-COOMe) | Amidation (-CONHR) | Modulates ESIPT | Amides are weaker H-bond acceptors than esters; may reduce ESIPT efficiency or shift emission blue.[1] |

| Naphthalene Core | Halogenation (Br/I) | Quenching | Heavy atom effect promotes intersystem crossing (ISC) to the triplet state, reducing fluorescence quantum yield.[1] |

Part 3: Experimental Protocols

Synthesis of Methyl 1,4-dihydroxy-2-naphthoate

Rationale: Direct esterification of the acid precursor is the most reliable route. Precursor: 1,4-dihydroxy-2-naphthoic acid (DHNA).[1][3][4][5][6]

Protocol:

-

Dissolution: Dissolve 1.0 g (4.9 mmol) of DHNA in 20 mL of anhydrous methanol under nitrogen atmosphere.

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 3:1).

-

Workup: Cool to room temperature. Pour into 100 mL ice-water. Extract with Dichloromethane (3 x 30 mL).

-

Purification: Wash organic layer with 5% NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄. Evaporate solvent. Recrystallize from Methanol/Water.

-

Yield: Expect ~85–90% yellow crystalline solid.

Fluorescence Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Step-by-Step Methodology:

-

Preparation: Prepare dilute solutions of MDN and the Reference Standard. Absorbance at the excitation wavelength (e.g., 360 nm) must be kept below 0.1 OD to avoid inner-filter effects.

-

Acquisition: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation: Use the comparative method equation:

Where

Part 4: Applications in Drug Development & Sensing[1][7]

Ratiometric Metal Ion Sensing (Al³⁺)

Naphthalene derivatives with adjacent hydroxyl/carbonyl groups are potent chelators for hard metal ions like Aluminum (Al³⁺).

-

Mechanism: Al³⁺ binds to the 1-OH and 2-carbonyl oxygen.[1]

-

Signal Change: Chelation inhibits the ESIPT process (proton is replaced by metal). The emission shifts from the Keto band (~530 nm) to the Enol/Complex band (~420 nm).

-

Utility: Detection of trace metal contamination in pharmaceutical formulations.

Bioimaging of Lipid Droplets

Due to the lipophilic nature of the naphthoate core and the requirement for a non-polar environment for ESIPT fluorescence:

-

Target: MDN derivatives selectively accumulate in lipid droplets or hydrophobic membranes.

-

Contrast: In the aqueous cytosol, fluorescence is quenched or blue-shifted. In the lipid environment, bright green/yellow fluorescence is observed.

-

Advantage: The large Stokes shift allows excitation at 350-400 nm and detection >500 nm, bypassing cellular autofluorescence.

References

-

Synthesis and Photophysics of Naphthalene Derivatives Title: Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Source: MDPI, Molecules 2012. URL:[Link]

-

ESIPT Mechanism in Naphthoates Title: Fluorescence excitation and excited state intramolecular relaxation dynamics of jet-cooled methyl-2-hydroxy-3-naphthoate. Source: Chemical Physics Letters (via ResearchGate). URL:[Link]

-

Biological Context (DHNA) Title: The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Source: bioRxiv. URL:[Link]

-

Metal Ion Sensing Applications Title: Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Source: PMC - NIH.[1] URL:[Link]

-

Stokes Shift Fundamentals Title: Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Source: PMC - NIH.[1] URL:[Link]

Sources

- 1. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]

- 2. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydroxy-2-naphthoic acid(31519-22-9) 1H NMR [m.chemicalbook.com]

- 4. 1,4-Dihydroxy-2-naphthoate | C11H7O4- | CID 54706667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 1,4-dihydroxy-2-naphthoate [corrected] prenyltransferase inhibitors: new drug leads for multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Potential of the Naphthoquinone Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Methyl 1,4-dihydroxy-2-naphthoate and Related Naphthoquinones